1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 267.669 g/mol. This compound is classified as an indole derivative, which is a significant class of organic compounds known for their diverse biological activities. Indoles are characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the chloro and ethyl ester functional groups in this compound contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
The synthesis of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester can be accomplished through several methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which can then be reacted with ethanol to yield the ethyl ester. This method typically involves the following steps:
This method has been shown to yield high purity and good yields of the desired compound.
The molecular structure of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester features several key components:
Crystallographic studies reveal that this compound exhibits a monoclinic crystal system with specific lattice parameters that provide insights into its packing and interactions within solid-state environments .
The chemical reactivity of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester is primarily influenced by its functional groups. Key reactions include:
These reactions are essential for modifying the compound for specific applications in drug development and materials science.
The mechanism of action for compounds like 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester often involves interaction with biological targets such as enzymes or receptors. Indole derivatives are known to exhibit various pharmacological effects including:
The precise mechanism often depends on the specific biological context and the substituents present on the indole core .
The physical properties of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester include:
Chemical properties include:
Relevant data from crystallographic studies indicate specific interactions within its crystal lattice that may influence its reactivity and stability .
1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester has potential applications in several scientific fields:
The indole nucleus represents a privileged heterocyclic scaffold in drug discovery, serving as the molecular foundation for numerous biologically active compounds and approved therapeutics. Within this broad chemical class, indole-2,3-dicarboxylate derivatives occupy a distinct niche characterized by their versatile capacity for structural modification and targeted interactions with biological macromolecules. The presence of two carboxylate groups (or their ester prodrug forms) at adjacent positions on the indole ring creates unique opportunities for metal coordination, hydrogen bonding, and electrostatic interactions – features particularly advantageous for targeting enzyme active sites. This scaffold's inherent three-dimensionality and dipolar characteristics enable it to mimic peptide motifs and interact with hydrophobic protein pockets frequently encountered in viral enzymes and cellular receptors. The structural plasticity of the indole-2,3-dicarboxylate system allows for strategic decoration with substituents like halogens and alkyl esters, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement and pharmacological profiles. Compound 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester (CAS# 952799-96-1, Molecular Formula: C₁₂H₁₀ClNO₄, Molar Mass: 267.67 g/mol) exemplifies this approach, incorporating specific modifications designed to enhance antiviral activity [1].
Indole derivatives demonstrate remarkable versatility in disrupting viral lifecycles through interactions with key enzymatic processes. Research has established their efficacy against several critical viral targets, notably including HIV-1 integrase (IN), reverse transcriptase (RT), and proteins regulating viral transcription like Tat. The molecular basis for this broad activity stems from the indole ring's ability to engage in multimodal binding interactions:
Table 1: Antiviral Targets and Mechanisms of Indole Derivatives
Viral Target | Mechanism of Action | Key Structural Features of Indole Derivatives | Representative Activity |
---|---|---|---|
HIV-1 Integrase (IN) | Active Site Mg²⁺ Chelation (INSTI) | C2-Carboxylate/acid for metal chelation | Derivative 20a IC₅₀ = 0.13 μM [2] |
HIV-1 Integrase (IN) | Allosteric Inhibition (ALLINI) at LEDGF/p75 site | Hydrophobic substituents for dimer interface binding | IC₅₀ = 4.5 μM (LEDGF/p75 assay) [4] |
Tat Protein | Inhibition of Tat-mediated LTR transcription | 3-Oxindole-2-carboxylate with specific C2/C3 chains | Compound 6f IC₅₀ = 0.4578 μM [6] |
HIV-1 Reverse Transcriptase (RT) | Nucleoside/NNRTI-like binding | Varied substitution patterns on N1, C3, C5 | Dual RT/IN inhibitors reported [8] |
The bioactivity profile of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester is profoundly influenced by its specific substituents, namely the chlorine atom at the C6 position and the ethyl ester at the C2 carboxyl group. These groups are not merely inert appendages but are critical pharmacophoric elements designed to optimize target interaction and drug-like properties:
Metabolic Stabilization: Chlorination can decrease the electron density at adjacent carbon atoms, potentially reducing the rate of oxidative metabolism mediated by cytochrome P450 enzymes, thereby enhancing metabolic stability. This is crucial for maintaining sufficient plasma concentrations of the active compound.
C2-Ethyl Ester:
Table 2: Impact of Key Substituents on Indole-2,3-dicarboxylate Bioactivity
Substituent | Key Chemical Properties | Impact on Target Interaction | Impact on Drug-Like Properties |
---|---|---|---|
C6-Chloro (Cl) | - Moderate steric bulk- Strong σ-electron withdrawer- Halogen bond donor potential | - Occupies hydrophobic pockets (e.g., near β4-α2 connector)- Modulates ring electron density (affects C2 COO⁻/COOH)- May contribute to π-stacking or halogen bonding | - Increases lipophilicity (LogP)- May reduce oxidative metabolism at C7 |
C2-Ethyl Ester (COOEt) | - Hydrolyzable to active acid (COO⁻)- Moderate hydrophobicity- Defined steric volume | - Prodrug for active Mg²⁺ chelator (COO⁻)- Ethyl chain may interact with lipophilic enzyme subsites- Steric influence on linker/C3-substituent orientation | - Significantly improves membrane permeability vs. diacid- Modulates solubility and metabolic stability- Balances lipophilicity (vs. Me or iPr esters) |
The journey of indole derivatives as HIV-1 integrase inhibitors represents a compelling case study in structure-based drug design, evolving from initial screening hits to highly optimized clinical candidates. This development trajectory closely parallels and intersects with the broader history of INSTI discovery:
The Diketo Acid (DKA) Era and Scaffold Identification: The foundational discovery that diketo acid (DKA) pharmacophores potently inhibit HIV-1 integrase strand transfer activity provided the initial structural blueprint [2] [8]. Early INSTIs like Raltegravir (RAL), while not indoles, established the critical importance of a divalent metal-chelating core. Concurrently, virtual screening efforts against integrase structures identified novel chemotypes capable of fulfilling this chelating role. Notably, molecular docking-based screening of large compound libraries (e.g., Chemdiv, Specs) against the HIV-1 integrase catalytic core domain (e.g., PDB ID: 6PUY) led to the identification of indole-2-carboxylic acid itself as a promising, novel INSTI scaffold. Compound 3 (HIT104315479), identified through such LibDock and Autodock Vina screening, emerged as a significant early lead. It demonstrated a moderate but promising IC₅₀ of 12.41 μM in strand transfer assays, validating the indole core as a viable Mg²⁺ chelator despite lacking the canonical DKA motif or strong π-stacking with viral DNA terminus (dC20) observed in RAL and ELV [2].
Lead Optimization on the Indole Scaffold: The discovery of the indole-2-carboxylic acid scaffold triggered intensive structure-activity relationship (SAR) studies. Key insights driving optimization included:
Table 3: Key Milestones in Indole-Based Integrase Inhibitor Development
Stage | Representative Compound/Class | Key Structural Advance/Mechanism | Significance |
---|---|---|---|
Early Hit Identification | Compound 3 (HIT104315479)IC₅₀ = 12.41 μM | Indole-2-carboxylic acid coreMg²⁺ chelation without dC20 π-stack | Validated indole as novel INSTI scaffold [2] |
Lead Optimization | Derivative 20aIC₅₀ = 0.13 μM | C3-Hydrophobic extension into cavityOptimized substituents (potentially halogen) | Demonstrated dramatic potency gain via C3 modification [2] |
Scaffold Refinement | 6-Chloro-1H-indole-2,5-dicarboxylic acid 2-ethyl ester | C6-Chloro for hydrophobic interaction/metabolic stabilityC2-Ethyl ester prodrug | Exemplifies rational substituent optimization (Cl, EtO) [1] [2] |
Allosteric Approach | Indole-based ALLINIse.g., IC₅₀ = 4.5 μM | Binding at IN dimer interface (LEDGF/p75 site)Promotes aberrant multimerization | Alternative mechanism; retained activity vs. A128T mutant [4] |
Emerging Chemotypes | Diverse 2,3- and 2,6-dicarboxylate esters | Exploration of regioisomers and alternative substitution patterns | Broadening structural diversity for overcoming resistance [7] [9] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: